molecular formula C10H16ClN B3038826 1-(3,4-Dimethylphenyl)ethanamine hydrochloride CAS No. 91251-28-4

1-(3,4-Dimethylphenyl)ethanamine hydrochloride

Cat. No. B3038826
CAS RN: 91251-28-4
M. Wt: 185.69 g/mol
InChI Key: UQTBJFBMMKGXGS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1079650-53-5 . It has a molecular weight of 185.7 and its IUPAC name is (1R)-1-(3,4-dimethylphenyl)ethanamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethylphenyl)ethanamine hydrochloride can be represented by the linear formula C10H16ClN . The InChI code for this compound is 1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 .


Physical And Chemical Properties Analysis

1-(3,4-Dimethylphenyl)ethanamine hydrochloride is a solid at room temperature . It has a density of 0.9±0.1 g/cm3 . The boiling point is 233.6±9.0 °C at 760 mmHg . The compound has a flash point of 96.9±8.5 °C .

Scientific Research Applications

Green Chemistry in Chiral Molecule Production

The study by Panić et al. (2017) explores the use of 1-(3,4-dimethylphenyl)ethanone, a closely related compound to 1-(3,4-dimethylphenyl)ethanamine hydrochloride, in green chemistry. It demonstrates the enantioselective preparation of chiral molecules using whole-cell biocatalysis (plant cells) and environmentally friendly solvents (NADES). The research highlights the potential of using natural deep eutectic solvents (NADES) as a green reaction medium for plant-mediated bioreductions, showcasing an innovative approach in the synthesis of chiral building blocks while adhering to green chemistry principles Panić et al., 2017.

Synthesis and Antiamoebic Activity

Zaidi et al. (2015) conducted a study on chalcones possessing N-substituted ethanamine, synthesized through the reaction of 1-(4-(2-substituted ethoxy)phenyl)ethanones with various aldehydes. This research indicates the potential biomedical application of compounds related to 1-(3,4-dimethylphenyl)ethanamine hydrochloride in treating amoebic infections. Several synthesized compounds exhibited significant antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica, suggesting their potential as therapeutic agents Zaidi et al., 2015.

Fluorescent Property Evaluation

The research by Hasan et al. (2011) focuses on the synthesis of 1,3,5-triaryl-2-pyrazolines, involving (3,4-dimethylphenyl) hydrazine hydrochloride in the reaction process. This study unveils the fluorescent properties of these compounds, highlighting their potential application in the development of fluorescent materials and sensors. The fluorescent behavior of these compounds, particularly in the blue region of the visible spectrum, could be of significant interest for various scientific and industrial applications Hasan et al., 2011.

Luminescence Sensing Applications

Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid. These frameworks demonstrated selective sensitivity to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors. This research presents an innovative application of dimethylphenyl imidazole dicarboxylate-based compounds in the detection and sensing of specific chemicals, leveraging their luminescent properties Shi et al., 2015.

Safety And Hazards

This compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

1-(3,4-dimethylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTBJFBMMKGXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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